molecular formula C8H5ClO4 B7788357 3-Chlorophthalic acid CAS No. 110471-69-7

3-Chlorophthalic acid

Cat. No.: B7788357
CAS No.: 110471-69-7
M. Wt: 200.57 g/mol
InChI Key: BKFXSOCDAQACQM-UHFFFAOYSA-N
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Description

3-Chlorophthalic acid is an organic compound with the molecular formula C8H5ClO4. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its use as an intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophthalic acid can be synthesized through the chlorination of phthalic acid. The process involves dissolving phthalic acid in sulfuric acid and then adding a chlorinating agent such as sodium hypochlorite . Another method involves the oxidation of 3-chloro-o-xylene using nitric acid at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of phthalic anhydride in the presence of a catalyst like ferric chloride. The reaction mixture is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various derivatives.

    Reduction: It can be reduced to form 3-chlorophthalic anhydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

3-Chlorophthalic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-chlorophthalic acid involves its ability to act as a ligand in coordination chemistry. It can form complexes with metal ions, which can then participate in various catalytic and biochemical processes. The molecular targets include enzymes and proteins that interact with the carboxylic acid and chlorine functional groups .

Comparison with Similar Compounds

  • 2-Chlorophthalic acid
  • 4-Chlorophthalic acid
  • 3-Nitrophthalic acid
  • 4-Nitrophthalic acid

Comparison: 3-Chlorophthalic acid is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-chlorophthalic acid and 4-chlorophthalic acid have different reactivity patterns due to the different positions of the chlorine atom .

Properties

IUPAC Name

3-chlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFXSOCDAQACQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911698
Record name 3-Chlorobenzene-1,2-dicarboxylic acid
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Molecular Weight

200.57 g/mol
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CAS No.

27563-65-1, 110471-69-7
Record name 3-Chlorophthalic acid
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Record name 3-Chlorophthalic acid
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Record name Benzenedicarboxylic acid, chloro-
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Record name 3-Chlorophthalic acid
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Record name 3-Chlorobenzene-1,2-dicarboxylic acid
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Record name 3-chlorophthalic acid
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Synthesis routes and methods I

Procedure details

The purpose of Example 3 was also to show that without decantation, a relatively higher level of impurities levels were present in the 4,4′ oxydiphthalic anhydride that was produced, as compared to Examples 4 and 5 where decantation is practiced. 2005 parts of a WC of material consisting of 70 wt % 4,4′-oxydiphthalic anhydride, 14 wt % of potassium chloride, 16 wt % of ortho-dichlorobenzene based on total weight of the WC, and some minor impurities as hexaethylguanidinium chloride (1096 ppm) and chlorophthalic anhydride (1637 ppm), was mixed with 437 parts of phosphoric acid (85 wt %) and 12983 parts of water and heated under vacuum until boiling, around 80° C., to form 4,4′-oxydiphthalic tetraacid (ODTA) and chlorophthalic acid (CIDA). The oDCB was removed by azeotrope with water. The weight of the reactor was maintained constant by adding the corresponding amount of water back to the reactor. The process took approximately 34 hours. Subsequently, the mixture was cooled to 22° C. and centrifuged, washing the WC with 10 parts of water per part of 4,4′-oxydiphthalic tetraacid. 1328 parts of the final WC was obtained which contained 86 wt % of 4,4′-oxydiphthalic tetraacid based on total weight of the WC, and less than 30 ppm of hexaethylguanidinium chloride, 724 ppm of chlorophthalic acid, 63 ppm of potassium and the balance (˜14 wt %) was water. The substantially pure 4,4′-oxydiphthalic anhydride produced had a sufficiently high purity for use in commercial applications.
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Synthesis routes and methods II

Procedure details

The purpose of this Example was to show that without decantation, a relatively higher level of impurities levels were present in the 4,4′-oxydiphthalic anhydride that was produced, as compared to Examples 4 and 5 where decantation is practiced. 2645 parts of a WC of material consisting of 68.7 wt % 4,4′-oxydiphthalic anhydride, 13.3 wt % of potassium chloride, 18 wt % of ortho-dichlorobenzene based on total weight of the WC, and some minor impurities such as hexaethylguanidinium chloride (1146 ppm) and chlorophthalic anhydride (1591 ppm), was mixed with 528 parts of phosphoric acid (85 wt %) and 11877 parts of water and heated under vacuum until boiling, about 80° C. Under these conditions, 4,4′-oxydiphthalic anhydride and chlorophthalic anhydride react with the water to form 4,4′-oxydiphthalic tetraacid (ODTA) and chlorophthalic acid (CIDA). The oDCB was removed from the mixture as an azeotrope with water. The weight of the reactor was maintained constant by adding the corresponding amount of water back to the reactor. The process took approximately 25 hours. Subsequently, the mixture was cooled to 14° C. and centrifuged. The WC was washed with 10 parts of water per part of 4,4′-oxydiphthalic tetraacid. 1492 parts of the final WC was obtained and it contained 85% of 4,4′-oxydiphthalic tetraacid and less than 30 ppm of hexaethylguanidinium chloride, 464 ppm of chlorophthalic acid and 64 ppm of potassium, with the balance (˜5 wt %) being water.
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Synthesis routes and methods III

Procedure details

3-chloro-1,2-di-(hydroxymethyl) benzene was prepared in 97% yield via borane reduction of 3-Chlorophthalic acid in a manner similar to that was used for the preparation of 3-fluoro-1,2-di-(hydroxymethyl) benzene as described in Example 13, Step A. 3-Chlorophthalic acid was prepared from according to the literature procedure of Fertel, L. B. et al. J. Org. Chem. 1993, 58(1), 261-263.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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